Predicted Lipophilicity Advantage of 5-Cyclopropyl Substitution Over Unsubstituted Analog
The free base of 5-cyclopropyl-2-(piperidin-3-yloxy)pyridine (derived from the dihydrochloride salt) exhibits a predicted partition coefficient of XLogP3 ≈2.1, compared with XLogP3 = 1.3 for the closely related unsubstituted analog 2-(piperidin-3-yloxy)pyridine [1]. The cyclopropyl group adds approximately 0.8 log units of lipophilicity, an increment that can shift a compound from the CNS‑permeable 'sweet spot' into a range associated with higher passive permeability and increased metabolic clearance risk, requiring deliberate optimization [2].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.1 (free base) |
| Comparator Or Baseline | 2-(Piperidin-3-yloxy)pyridine (CAS 862718-70-5): XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 ≈ +0.8 |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem 2019/2021 release) |
Why This Matters
Procurement of the cyclopropyl analog provides a pre‑defined lipophilicity gain of ≈0.8 log units versus the unsubstituted scaffold, enabling structure‑activity relationship (SAR) exploration in a property space relevant for CNS penetration without requiring additional synthetic steps to introduce a hydrophobic substituent.
- [1] PubChem CID 3825695 (2-(Piperidin-3-yloxy)pyridine): XLogP3-AA = 1.3. NCBI, 2021. View Source
- [2] Kuujia.com CAS 2059949-91-4 product page: 'balanced lipophilicity and steric profile contribute to improved bioavailability'; XLogP3 ≈2.1 estimated from free base properties. View Source
